molecular formula C8H9NO2 B1225621 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde CAS No. 56139-74-3

2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B1225621
CAS No.: 56139-74-3
M. Wt: 151.16 g/mol
InChI Key: VJDZUXWJEWKBKE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyrrole, characterized by the presence of two methyl groups at positions 2 and 5, and two formyl groups at positions 3 and 4 on the pyrrole ring.

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde plays a significant role in biochemical reactions, particularly as a derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids . It reacts with primary amino groups under mild conditions to form stable adducts, which can be easily detected and quantified. This compound interacts with enzymes and proteins that contain primary amino groups, facilitating the analysis of amino acid composition in biological samples.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with primary amino groups in biomolecules. This interaction leads to the formation of stable adducts, which can be detected and analyzed using HPLC. The compound’s ability to form these adducts makes it a valuable tool for studying amino acid composition and protein modifications in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors to consider. The compound is known to be stable under dark and inert atmosphere conditions at room temperature . Over time, it may degrade if exposed to light or reactive environments, which can affect its efficacy in biochemical reactions. Long-term studies are needed to assess the compound’s stability and its impact on cellular function in both in vitro and in vivo settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Dimethylpyrrole-3,4-dicarbaldehyde
  • 3,4-Diformyl-2,5-dimethylpyrrole
  • 2,5-Dimethyl-1-phenyl-pyrrole-3,4-dicarbaldehyde

Uniqueness: Compared to other similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-7(3-10)8(4-11)6(2)9-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDZUXWJEWKBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401982
Record name 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56139-74-3
Record name 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56139-74-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde interact with amino acids, and what are the downstream effects for analysis?

A1: this compound reacts with primary amines, including those found in amino acids, forming fluorescent derivatives. [, ] This reaction improves the detectability of amino acids in techniques like high-performance liquid chromatography (HPLC) coupled with UV detection. [, , ] The enhanced sensitivity allows for the quantification of trace amounts of amino acids in complex matrices like dietary supplements and food products. [, ]

Q2: Can you provide details on the structural characterization of this compound?

A2: While the provided research focuses on the application of this compound, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. Further investigation into chemical databases or literature focused on its synthesis and characterization would be required for this information.

Q3: Are there specific analytical methods associated with the use of this compound?

A3: The research highlights the use of this compound as a pre-column derivatization reagent for HPLC with UV detection. [, , ] This method involves reacting the target amino acids with the compound before injecting them into the HPLC system. The resulting derivatives exhibit improved chromatographic separation and UV absorbance, facilitating both qualitative and quantitative analysis. [, , ]

Q4: What are the potential applications of this compound in food chemistry and analysis?

A4: The research suggests that this compound shows promise for determining amino acid content in various matrices. For example, one study demonstrated its use in analyzing octopamine and tyramine levels in dietary supplements and phytoextracts. [] Another study highlighted its potential for determining amino acid composition in both new and commercially available food supplements. [] These applications are crucial for quality control, nutritional labeling accuracy, and ensuring food safety.

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